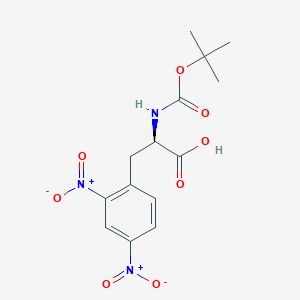
Boc-2,4-Dinitro-D-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-2,4-Dinitro-D-phenylalanine is an amino acid derivative that has garnered significant interest in various fields of research and industry due to its unique chemical properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two nitro groups attached to the phenylalanine moiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2,4-Dinitro-D-phenylalanine typically involves the protection of the amino group of phenylalanine with a Boc group, followed by nitration of the aromatic ring. The process begins with the reaction of phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form Boc-phenylalanine . The nitration step involves the use of nitrating agents such as a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 4 positions of the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Boc-2,4-Dinitro-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of Boc-2,4-diamino-D-phenylalanine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
Boc-2,4-Dinitro-D-phenylalanine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Boc-2,4-Dinitro-D-phenylalanine involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group for the amino function, allowing selective reactions to occur at other sites. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
Boc-phenylalanine: Lacks the nitro groups, making it less reactive in redox reactions.
2,4-Dinitrophenylalanine: Lacks the Boc protecting group, making it more susceptible to reactions at the amino function.
Boc-2,4-Diamino-D-phenylalanine: Formed by the reduction of Boc-2,4-Dinitro-D-phenylalanine, with amino groups instead of nitro groups
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the nitro groups, which confer distinct chemical properties and reactivity. This combination allows for selective reactions and applications in various fields of research and industry .
属性
IUPAC Name |
(2R)-3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQMEPHYMTWCEW-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654727 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212864-47-5 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)
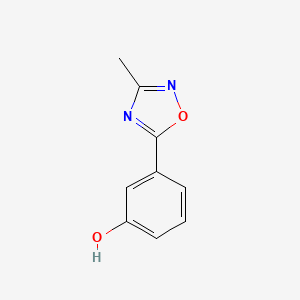
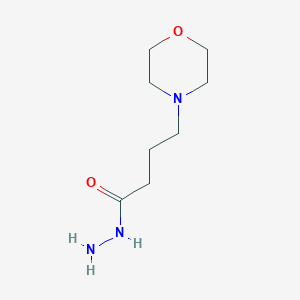
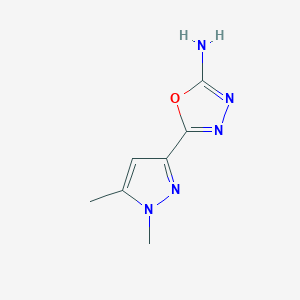
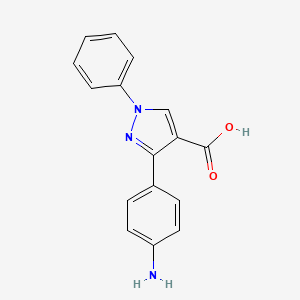
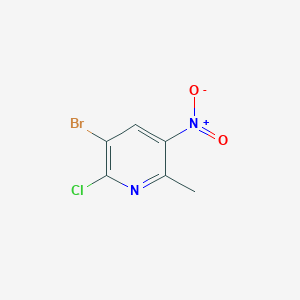
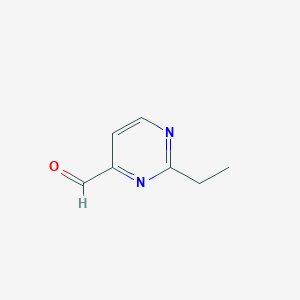
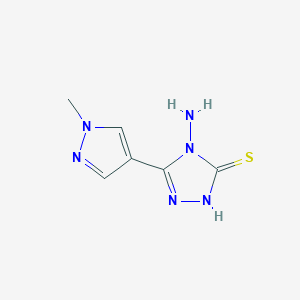
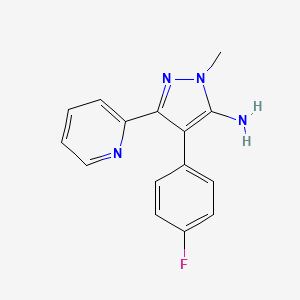
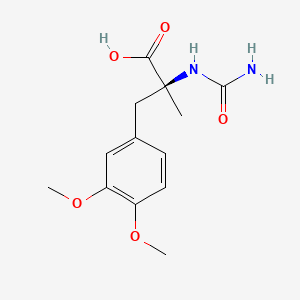
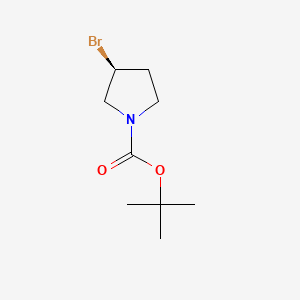
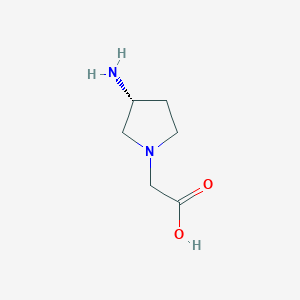
![4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372658.png)
![[4-(Dimethylamino)-3-fluorophenyl]methanol](/img/structure/B1372659.png)
